molecular formula C18H16N4O2S B14153304 4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one CAS No. 339347-32-9

4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one

Cat. No.: B14153304
CAS No.: 339347-32-9
M. Wt: 352.4 g/mol
InChI Key: RPNCSQJFNSSJPT-UHFFFAOYSA-N
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Description

4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of substituted aldehydes with 2-amino-1,3,4-oxadiazole/thiadiazole derivatives in the presence of catalysts such as glacial acetic acid . The resulting Schiff bases are then treated with chloroacetyl chloride and triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit β-tubulin, which is involved in cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one lies in its specific tetracyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

339347-32-9

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one

InChI

InChI=1S/C18H16N4O2S/c1-18(2)8-12-13(9-24-18)25-15-14(12)16(23)22-17(20-15)21(10-19-22)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

RPNCSQJFNSSJPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N4C(=N3)N(C=N4)C5=CC=CC=C5)C

solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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